2-(3-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine
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Overview
Description
2-(3-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclocondensation reaction, where a hydrazine derivative reacts with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions . The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated from reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. High-temperature vapor-phase reactions with transition metal catalysts, such as iron fluoride, can be employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, where nucleophiles such as amines or thiols replace one or more fluorine atoms
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties .
Scientific Research Applications
2-(3-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide (Sorafenib): A kinase inhibitor used in cancer therapy.
3-(Trifluoromethyl)phenyl derivatives: Various derivatives with similar trifluoromethyl groups used in pharmaceuticals and agrochemicals.
Uniqueness
2-(3-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine is unique due to its specific combination of the trifluoromethyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)7-2-1-3-8(6-7)16-9(14)4-5-15-16/h1-6H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFGNKXQAXLSSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=CC=N2)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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